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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor of
Class lll receptor tyrosine kinases (RTKSs). It demonstrates high potency against Fms-like
tyrosine kinase 3 (FLT3), including the wild-type (wt) and internal tandem duplication (ITD)
mutant forms, which are frequently implicated in acute myeloid leukemia (AML). GTP-14564
also shows inhibitory activity against other Class Ill RTKs such as c-Kit, c-fms, and PDGFR}.
Its selectivity profile indicates minimal activity against a range of other kinases, making it a
valuable tool for studying FLT3-driven signaling pathways and a potential therapeutic
candidate. These application notes provide detailed protocols for in vitro characterization of
GTP-14564.

Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of GTP-14564

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b502738?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Kinase Target IC50 (pM)
c-fms 0.3
c-Kit 0.3
wt-FLT3 0.3
ITD-FLT3 0.3
PDGFRp 1.0
KDR > 10
EGFR >10
HER2 > 10
Abl > 10
Src >10
PKA > 10
Akt >10
PKC >10
MEK > 10
ERK1/2 >10

Table 2: Cellular Activity of GTP-14564 in Ba/F3 Murine

Pro-B Cells
Cell Line Treatment Condition Approximate IC50 (pM)
Ba/F3 expressing ITD-FLT3 IL-3 Independent Growth 1
. FLT3 Ligand-Dependent
Ba/F3 expressing wt-FLT3 30

Growth
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Signaling Pathway and Experimental Workflow
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Caption: FLT3 signaling pathway and inhibition by GTP-14564.
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Caption: Workflow for cell viability assay with GTP-14564.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of GTP-14564, based on
standard methodologies in the field.

Protocol 1: In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of GTP-14564 on the enzymatic
activity of purified FLT3 kinase. A common method is a radiometric assay using [y-32P]ATP or a
non-radioactive luminescence-based assay that measures ATP consumption.

Materials:

Purified recombinant human FLT3 (wild-type or ITD mutant)

» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)

e Poly(Glu, Tyr) 4:1 peptide substrate

o ATP (with [y-32P]JATP for radiometric assay, or unlabeled for luminescence assay)
o GTP-14564 stock solution (e.g., 10 mM in DMSO)

o 96-well plates

e Phosphocellulose paper (for radiometric assay)

 Scintillation counter or luminescence plate reader

Procedure:

e Compound Dilution: Prepare a serial dilution of GTP-14564 in kinase reaction buffer. The
final concentration range should typically span from 1 nM to 100 uM. Include a DMSO-only
control.
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e Reaction Setup: In a 96-well plate, combine the purified FLT3 enzyme, the peptide substrate,
and the diluted GTP-14564 or DMSO control.

e Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [y-32P]ATP for the
radiometric method) to each well. The final ATP concentration should be at or near the Km for
FLT3.

 Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) during
which the reaction is linear.

e Termination and Detection:

o Radiometric: Stop the reaction by spotting the reaction mixture onto phosphocellulose
paper. Wash the paper extensively with phosphoric acid to remove unincorporated [y-
32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

o Luminescence: Stop the kinase reaction and measure the remaining ATP using a
commercial kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to
kinase activity.

o Data Analysis: Calculate the percentage of kinase inhibition for each GTP-14564
concentration relative to the DMSO control. Plot the percent inhibition against the log of the
inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the
IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of GTP-14564 on the viability and proliferation of leukemia
cells expressing FLT3, such as the Ba/F3 cell line engineered to express either wild-type or
ITD-mutant FLT3.

Materials:
o Ba/F3 cells expressing wt-FLT3 or ITD-FLT3
o Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

e For wt-FLT3 cells: Recombinant FLT3 ligand
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o For parental Ba/F3 cells: Interleukin-3 (IL-3)
e GTP-14564 stock solution (10 mM in DMSO)
o 96-well cell culture plates

e MTT or MTS reagent

e Solubilization solution (for MTT assay)

e Microplate reader

Procedure:

o Cell Seeding: Seed the Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per
well in their respective growth media (with FLT3 ligand for wt-FLT3, and without IL-3 for ITD-
FLT3 to assess inhibitor-specific effects).

o Compound Treatment: Add serial dilutions of GTP-14564 to the wells. Include a vehicle
control (DMSO).

 Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO:z incubator.
 Viability Measurement (MTT Assay Example):

o Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
convert the MTT to formazan crystals.

o Add solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine
the percentage of cell viability. Plot the percentage of viability against the log concentration of
GTP-14564 and determine the IC50 value.
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Protocol 3: Western Blot Analysis of FLT3 and STAT5

Phosphorylation

This protocol is used to confirm that GTP-14564 inhibits the FLT3 signaling pathway in cells by
assessing the phosphorylation status of FLT3 and its key downstream target, STAT5.

Materials:

Leukemia cell line expressing FLT3-ITD (e.g., MV4-11 or Ba/F3-ITD-FLT3)

e GTP-14564

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e PVDF or nitrocellulose membranes

o Transfer buffer

¢ Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5
(Tyr694), anti-total-STAT5, and an antibody for a loading control (e.g., B-actin or GAPDH)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

o Cell Treatment: Culture the cells to a suitable density and then treat with various
concentrations of GTP-14564 for a specified time (e.g., 1-4 hours).
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e Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

» Protein Quantification: Determine the protein concentration of each cell lysate using a BCA
assay.

o SDS-PAGE and Transfer:
o Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at
4°C.

o Wash the membrane with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.

» Detection: Apply the ECL substrate and visualize the protein bands using a
chemiluminescence imaging system.

» Stripping and Re-probing: To assess total protein levels and loading controls, the membrane
can be stripped of the first set of antibodies and re-probed with antibodies against total FLT3,
total STAT5, and B-actin.

e Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to
total protein at different concentrations of GTP-14564.
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 To cite this document: BenchChem. [Application Notes and Protocols for GTP-14564].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b502738#gtp-14564-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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